1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine
Description
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a thiophene moiety linked via an ethyl group. Its molecular formula is C₉H₁₃NS (molecular weight: 167.25 g/mol). The compound combines the conformational rigidity of the cyclopropane ring with the electronic properties of the thiophene heterocycle, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H13NS/c10-9(5-6-9)4-3-8-2-1-7-11-8/h1-2,7H,3-6,10H2 |
InChI Key |
IERIJGGZPGVBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC2=CC=CS2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine
General Synthetic Strategy
The synthesis of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine typically involves two key components:
- Construction or acquisition of the cyclopropane moiety bearing suitable functional groups.
- Introduction of the 2-(thiophen-2-yl)ethylamine side chain or its precursor.
The overall synthetic route often requires multi-step procedures including amide formation, reduction, or substitution reactions.
Representative Synthetic Routes
Amine Formation via Reduction of Precursors
One common approach involves preparing the precursor amine 2-(thiophen-2-yl)ethylamine, which can be synthesized by reduction of corresponding nitro or oxime derivatives using reducing agents such as sodium borohydride combined with tungsten trioxide (NaBH4/WO3). This method is reported for preparing various thiophene-substituted amines and can be adapted for 2-(thiophen-2-yl)ethylamine synthesis.
Acyl Chloride Coupling with Amines
The final step to obtain the target compound involves coupling the amine with a cyclopropanoyl chloride derivative. For example, 2,2-dichloro-1-methylcyclopropanoyl chloride or related cyclopropanoyl chlorides can be reacted with 2-(thiophen-2-yl)ethylamine under mild conditions to form the amide intermediate, which can then be further manipulated to yield the amine.
The acyl chlorides are often prepared by reacting the corresponding cyclopropane carboxylic acids with oxalyl chloride in the presence of catalytic DMF in dichloromethane (CH2Cl2), followed by purification.
Direct Synthesis from Cyclopropane Carboxylic Acid Derivatives
Another approach involves converting 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid into N-hydroxyphthalimide (NHP) esters, which are then subjected to further transformations such as cross-coupling or substitution reactions to introduce the amine group at the cyclopropane ring.
Detailed Synthetic Scheme Example
Analytical Data and Characterization
The final compound and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR spectra confirm the presence of the thiophene ring, cyclopropane ring, and amine functionalities.
- Melting Points : Provided for intermediates and final compounds to confirm purity and identity.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine.
- Infrared Spectroscopy (IR) : Characteristic amine N-H stretching and cyclopropane ring vibrations.
Comparative Analysis of Preparation Methods
Summary of Research Findings
- The preparation of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is best achieved by first synthesizing or obtaining 2-(thiophen-2-yl)ethylamine, followed by coupling with a cyclopropanoyl chloride derivative.
- The use of NaBH4/WO3 for reduction of oxime intermediates to amines is an effective method for preparing the precursor amines.
- Acyl chloride intermediates are typically prepared from the corresponding cyclopropane carboxylic acids using oxalyl chloride and DMF catalysis.
- Purification steps often involve recrystallization or chromatographic techniques to ensure high purity of the final amine compound.
- Analytical characterization confirms the structure and purity, with NMR and MS being primary tools.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and thiophene functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopropanamine Derivatives
Structural and Functional Insights
- Ethyl Linker vs. Direct Attachment : The ethyl group in the target compound introduces conformational flexibility compared to 2-(thiophen-2-yl)cyclopropan-1-amine , which has a rigid, direct thiophene-cyclopropane bond. This flexibility may improve binding interactions in biological targets.
- Salt forms (e.g., hydrochloride in ) enhance aqueous solubility, critical for drug delivery. Fluorophenyl in demonstrates how electron-withdrawing groups modulate electronic properties and bioavailability.
Biological Activity
1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
- Molecular Formula : C10H15NS
- Molecular Weight : 181.3 g/mol
- Structural Features : The compound features a cyclopropane ring and a thiophene moiety, which are known to contribute to its pharmacological properties.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Suprofen | Nonsteroidal anti-inflammatory drug | Contains a 2-substituted thiophene framework |
| Articaine | Dental anesthetic | Features a 2,3,4-trisubstituted thiophene |
| Thiophenes | General class of compounds containing a thiophene ring | Diverse biological activities |
Pharmacological Effects
Research indicates that 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine exhibits several pharmacological effects primarily attributed to the thiophene ring. Notable activities include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth and proliferation, making it a candidate for further investigation in cancer therapy.
- Antibacterial Properties : The compound has shown potential in combating bacterial infections, particularly as part of combinatorial chemistry approaches aimed at discovering novel inhibitors .
The biological activity of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is largely influenced by its interaction with various biological targets. The thiophene component is known for its ability to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values ranging from 13 to 365 μM for structurally similar compounds, indicating the potential of such derivatives in anticancer therapies .
- Antibacterial Research : A study focusing on the synthesis of inhibitors for bacterial enzymes highlighted the effectiveness of thiophene derivatives, including 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine, in inhibiting bacterial growth through specific enzyme interactions .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling a thiophene derivative (e.g., 2-thiophenemethanol) with a cyclopropane precursor. One approach is the reaction of 2-(thiophen-2-yl)ethyl bromide with cyclopropylamine under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetonitrile. Temperature control (60–80°C) and inert atmosphere (N₂/Ar) improve yields by minimizing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity. Variations in solvent polarity and base strength significantly affect reaction kinetics and byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the cyclopropane protons (δ 0.8–1.2 ppm, split due to ring strain) and thiophene aromatic protons (δ 6.8–7.4 ppm). The amine proton may appear as a broad singlet (δ 1.5–2.5 ppm) but is often exchanged in D₂O.
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 182.3). Fragmentation patterns distinguish the cyclopropane-thiophene linkage.
- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-S absorption (~600–700 cm⁻¹) validate functional groups.
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming cyclopropane geometry .
Q. What preliminary biological screening assays are recommended to evaluate the compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorogenic substrates (e.g., resorufin derivatives) to measure IC₅₀ values.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors 5-HT₁A/2A) using [³H]-8-OH-DPAT or [³H]-ketanserin.
- Cytotoxicity Screening : MTT assays on HEK-293 or SH-SY5Y cell lines to assess acute toxicity (IC₅₀ > 100 µM suggests low risk).
- Permeability : Caco-2 monolayer assays predict blood-brain barrier penetration, relevant for neurological targets .
Advanced Research Questions
Q. How does the cyclopropane ring's strain influence the compound's reactivity in nucleophilic substitution reactions compared to non-strained analogues?
- Methodological Answer : Cyclopropane’s angle strain (60° vs. 109.5° in sp³ carbons) increases electrophilicity at the amine-bearing carbon. In SN2 reactions, the ring’s rigidity restricts transition-state geometry, often leading to slower kinetics but higher stereoselectivity. For example, reactions with benzyl bromide under basic conditions show 20–30% lower yields than non-cyclopropane analogues due to steric hindrance. Computational studies (DFT) reveal higher activation energy (ΔG‡ ~15 kcal/mol) compared to linear amines (ΔG‡ ~10 kcal/mol) .
Q. What computational modeling approaches can predict the binding affinity of this compound with neurological targets like serotonin receptors?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into 5-HT₂A receptor crystal structures (PDB: 6WGT) to assess binding poses. Focus on π-stacking between thiophene and Phe234/Phe339 residues.
- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to evaluate stability of hydrogen bonds with Ser159/Asn343.
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with experimental IC₅₀ values from literature analogues .
Q. How do structural modifications (e.g., fluorination at specific positions) alter the compound's pharmacokinetic properties?
- Methodological Answer :
- Fluorination at the Thiophene Ring : Introducing fluorine at the 5-position (e.g., 5-fluoro-thiophene) enhances metabolic stability by blocking CYP450-mediated oxidation. LogD increases by ~0.5 units, improving membrane permeability.
- Cyclopropane Methylation : Adding a methyl group to the cyclopropane ring reduces aqueous solubility (clogP +0.3) but improves oral bioavailability in rodent models (AUC₀–24h +40%).
- Amine Substituents : Replacing the primary amine with a secondary amine (e.g., N-methyl) decreases renal clearance but may reduce binding affinity due to steric clashes .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric cyclopropanation reactions to achieve >90% enantiomeric excess (ee).
- Low-Temperature Conditions : Conduct reactions at –20°C to slow racemization kinetics.
- Enzymatic Resolution : Lipase-catalyzed (e.g., CAL-B) hydrolysis of ester intermediates selectively retains the desired enantiomer. Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
